molecular formula C22H18BrN3O2 B12463292 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12463292
M. Wt: 436.3 g/mol
InChI Key: SQLNDQJEQBOOOD-UHFFFAOYSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an indole derivative

Preparation Methods

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The starting materials include 4-bromonaphthalene and an indole derivative. The synthetic route may involve the following steps:

    Bromination: Introduction of a bromine atom to the naphthalene ring.

    Condensation: Reaction of the bromonaphthalene with an indole derivative to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include other bromonaphthalene derivatives and indole-based compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds are:

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • (4-bromonaphthalen-1-yl)methanamine hydrochloride
  • 2-(4-bromonaphthalen-1-yl)-1,3-dioxolane

The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific structure, which combines both bromonaphthalene and indole moieties, potentially offering unique biological and chemical properties.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-(1-ethyl-2-hydroxyindol-3-yl)iminoacetamide

InChI

InChI=1S/C22H18BrN3O2/c1-2-26-19-10-6-5-9-17(19)21(22(26)28)25-24-20(27)13-14-11-12-18(23)16-8-4-3-7-15(14)16/h3-12,28H,2,13H2,1H3

InChI Key

SQLNDQJEQBOOOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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